(S)-4,4-Difluoro-3-methylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11F2N |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
(3S)-4,4-difluoro-3-methylpiperidine |
InChI |
InChI=1S/C6H11F2N/c1-5-4-9-3-2-6(5,7)8/h5,9H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
ZNUSFHANDPUSAD-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1CNCCC1(F)F |
Canonical SMILES |
CC1CNCCC1(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 4,4 Difluoro 3 Methylpiperidine and Analogues
Retrosynthetic Analysis and Design of Precursors for Fluorinated Piperidines
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For fluorinated piperidines like (S)-4,4-difluoro-3-methylpiperidine, this approach helps in identifying key bond disconnections and strategic precursor molecules.
A common retrosynthetic strategy for piperidine (B6355638) rings involves the disconnection of C-N and C-C bonds of the heterocyclic ring. One can envision the target molecule arising from a substituted pyridine (B92270) precursor, which can be reduced to the corresponding piperidine. nih.gov For this compound, a possible retrosynthetic route could start from a suitably substituted fluoropyridine. acs.org The challenge then lies in the stereoselective introduction of the methyl group and the subsequent reduction of the pyridine ring while maintaining the stereochemistry.
Another approach involves the cyclization of an acyclic precursor. This could be an amino-aldehyde or amino-ketone that undergoes intramolecular cyclization. The fluorine atoms and the chiral methyl group would need to be installed on this acyclic precursor prior to cyclization. For instance, a key intermediate could be a δ-amino ketone with gem-difluorination at the appropriate position.
The design of precursors is critical and often involves multi-step syntheses. For example, the synthesis of 4-substituted 3,3-difluoropiperidines has been achieved through a 1,4-addition of ethyl bromodifluoroacetate to substituted acrylonitriles, followed by reduction and cyclization steps. nih.gov This highlights the importance of designing precursors where the fluorine atoms are introduced early in the synthetic sequence.
A general retrosynthetic approach for planning organic syntheses is outlined below:
Identify the functional groups in the target molecule. youtube.com
Determine the number of carbon atoms in the target molecule to assess the need for carbon-carbon bond formation. youtube.com
Consider the available starting materials. youtube.com
Plan the synthesis backwards, one step at a time, to identify suitable precursors. youtube.com
Asymmetric Synthesis Strategies for Enantiopure Fluorinated Piperidines
Achieving the desired stereochemistry in this compound requires sophisticated asymmetric synthesis strategies. The presence of a stereocenter adjacent to a quaternary carbon bearing two fluorine atoms adds to the complexity. Several methods have been developed to obtain enantiopure fluorinated piperidines.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This method has been successfully applied in the synthesis of various chiral piperidines. While specific examples for this compound are not extensively documented in the provided results, the principle remains a viable strategy. The use of chiral auxiliaries in asymmetric induction for Mannich reactions, a key step in some piperidine syntheses, is a well-established approach. researchgate.net
Catalytic Asymmetric Reactions
Catalytic asymmetric reactions are highly efficient methods for synthesizing enantiomerically enriched compounds. These reactions utilize a small amount of a chiral catalyst to generate a large quantity of a chiral product.
Rhodium-catalyzed asymmetric carbometalation: A three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric reductive Heck reaction of boronic acids with the resulting dihydropyridine, and a final reduction can provide access to a variety of enantioenriched 3-substituted piperidines. snnu.edu.cn This method has been used to synthesize clinically important molecules like Preclamol and Niraparib. snnu.edu.cn
Iridium-catalyzed asymmetric hydrogenation: The asymmetric hydrogenation of pyridinium (B92312) salts catalyzed by iridium complexes is another powerful tool for the synthesis of chiral piperidines. nih.gov
Phosphine-catalyzed annulation: A highly enantioselective [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, has been developed for the synthesis of piperidine derivatives. nih.gov
Enzymatic Biocatalysis for Stereoselective Transformations
Enzymes are highly selective catalysts that can perform complex transformations under mild conditions. Their use in the synthesis of chiral fluorinated compounds is a rapidly growing field. researchgate.net
Transaminases and Imine Reductases: Chemo-enzymatic methods combining biocatalytic transamination with diastereoselective reduction of the resulting enamines or imines have been used to prepare piperidines with multiple stereocenters. researchgate.net This approach can achieve high enantiomeric excess (>99% ee) and diastereomeric ratios (dr ≥98:2). researchgate.net A one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov
Directed Evolution of Enzymes: Scientists have used directed evolution to engineer enzymes for specific "unnatural" reactions. For instance, a nonheme Fe enzyme has been evolved to catalyze enantioselective C(sp3)–H fluorinations, offering a novel biocatalytic route to enantioenriched organofluorides. chemistryviews.org Engineered myoglobin-based catalysts have also been developed for the stereoselective synthesis of fluorinated cyclopropanes. nih.gov
Nitrilase and Photoredox Catalysis: A combination of nitrilase enzymes and photoredox catalysis has been shown to convert organonitriles into fluorinated products. manchester.ac.uk
Classical Resolution Techniques for Enantiomeric Separation
When a racemic mixture of a chiral compound is synthesized, it must be separated into its individual enantiomers. This process is known as resolution.
Formation of Diastereomers: The most common method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization or chromatography. libretexts.org For racemic amines like 4,4-difluoro-3-methylpiperidine (B3240425), chiral acids are used as resolving agents. libretexts.org
Chromatographic Methods: Chiral chromatography is a powerful technique for separating enantiomers. nih.govkhanacademy.org This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. khanacademy.orgmdpi.com High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are common chromatographic techniques used for chiral resolution. nih.gov
Kinetic Resolution: This method relies on the different reaction rates of enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the other enantiomer in excess. libretexts.org For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using n-BuLi and (-)-sparteine. whiterose.ac.uk
Fluorination Methodologies in Piperidine Synthesis
The introduction of fluorine atoms into the piperidine ring is a key step in the synthesis of compounds like this compound. Various fluorination reagents and methods are employed for this purpose.
Nucleophilic Fluorination: Reagents that deliver a fluoride (B91410) anion (F-) are known as nucleophilic fluorinating agents.
DMPU/HF: A complex of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and hydrogen fluoride (HF) has been shown to be an effective nucleophilic fluorinating reagent for the diastereoselective synthesis of 4-fluoropiperidines via a fluoro-Prins reaction. nih.gov This reagent offers higher yields and better cis/trans selectivity compared to other reagents like pyridine/HF. nih.gov
Electrophilic Fluorination: These reagents deliver a fluoride cation equivalent (F+). While not explicitly detailed for this specific compound in the provided results, electrophilic fluorinating agents are a major class of reagents for introducing fluorine into organic molecules.
Palladium-Catalyzed Hydrogenation of Fluoropyridines: A robust method for accessing fluorinated piperidines involves the palladium-catalyzed hydrogenation of readily available fluoropyridines. acs.org This method is tolerant to various functional groups and can be performed in the presence of air and moisture. nih.gov
Deoxofluorination Reactions
Deoxofluorination is a key transformation that converts a carbonyl group (ketone or aldehyde) into a gem-difluoromethylene group (CF₂). This reaction is a direct and powerful method for introducing a difluoro moiety at a specific position within a pre-existing carbocyclic or heterocyclic framework. For the synthesis of 4,4-difluoropiperidines, this strategy typically involves the deoxofluorination of a corresponding 4-piperidone (B1582916) precursor.
The most common reagents for this transformation are sulfur-based fluorinating agents. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues, such as Deoxo-Fluor®, are widely used. tcichemicals.com These reagents react with the ketone to form an intermediate that subsequently collapses to deliver two fluoride atoms to the carbonyl carbon. tcichemicals.com
The general mechanism involves the initial reaction of the ketone's oxygen with the sulfur trifluoride reagent, followed by the elimination of a leaving group. This process generates a carbocationic intermediate which is then attacked by a fluoride ion. A second fluoride transfer completes the reaction. The synthesis of (-)-fluoro-myo-inositol from quebrachitol using DAST showcases a similar principle where a hydroxyl group is stereospecifically replaced by fluorine. tcichemicals.com Although DAST is effective, it is thermally unstable. tcichemicals.com Newer reagents like 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) offer higher thermal stability (decomposition at 232 °C) and are less prone to fuming, making them easier to handle. tcichemicals.com
Electrophilic and Nucleophilic Fluorination Strategies
Fluorine can be incorporated into a molecule using either an electrophilic ("F⁺") or a nucleophilic ("F⁻") source. tcichemicals.com The choice of strategy depends on the nature of the substrate and the desired regioselectivity.
Electrophilic Fluorination: This approach utilizes reagents that deliver an electron-deficient fluorine atom to a nucleophilic carbon center, such as an enolate, enamine, or an electron-rich aromatic ring. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common, valued for their stability, safety, and effectiveness. wikipedia.org
Prominent examples of electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). wikipedia.orgsigmaaldrich.com Selectfluor®, a cationic reagent, is particularly effective due to the electron-withdrawing nature of the cationic nitrogen, which enhances the electrophilicity of the attached fluorine atom. wikipedia.org The mechanism of electrophilic fluorination is complex and still debated, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways depending on the substrate and conditions. wikipedia.orgnih.gov For synthesizing α-fluorocarbonyl compounds, these reagents can react with enolates or silyl (B83357) enol ethers derived from piperidone precursors.
Nucleophilic Fluorination: This method involves the use of a fluoride anion as the reactive species to displace a suitable leaving group or open an epoxide. tcichemicals.com Common sources of nucleophilic fluoride include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetralkylammonium fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). nih.govmdpi.com
Nucleophilic aromatic substitution (SₙAr) is a powerful application of this strategy, often used on electron-deficient aromatic rings (like pyridines) activated with electron-withdrawing groups. nih.gov However, these reactions can require harsh conditions, including high temperatures and anhydrous environments, due to the low solubility and nucleophilicity of simple fluoride salts. nih.gov To overcome these limitations, phase-transfer catalysts or more soluble fluoride sources like anhydrous tetramethylammonium (B1211777) fluoride (Me₄NF) have been developed, enabling fluorinations at milder temperatures. nih.gov For aliphatic systems, nucleophilic fluorination is a standard Sₙ2 reaction, displacing leaving groups such as tosylates, mesylates, or halides.
| Fluorination Strategy | Reagent Type | Common Reagents | Typical Substrate |
| Deoxofluorination | Sulfur-based | DAST, Deoxo-Fluor®, FLUOLEAD™ | Ketones, Aldehydes |
| Electrophilic | N-F Reagents | NFSI, Selectfluor® | Enolates, Enamines, Silyl Enol Ethers |
| Nucleophilic | Fluoride Salts | KF, CsF, TBAF, Me₄NF | Aryl Halides, Sulfonates, Alkyl Halides |
Ring-Forming Reactions and Cyclization Approaches
Constructing the core piperidine ring with the desired stereochemistry and substitution pattern is a central challenge. Several strategies have been developed that build the ring and incorporate the fluorine atoms concurrently or sequentially.
Dearomatization-Hydrogenation Processes of Fluoropyridines
A highly innovative and efficient strategy for synthesizing all-cis-(multi)fluorinated piperidines involves a one-pot dearomatization-hydrogenation (DAH) of fluoropyridine precursors. springernature.comnih.gov This method overcomes common challenges in pyridine hydrogenation, such as catalyst poisoning by the basic nitrogen atom and hydrodefluorination. springernature.com
The process utilizes a rhodium-carbene catalyst in the presence of a borane (B79455) reagent, typically pinacol (B44631) borane (HBpin), and hydrogen gas. springernature.comnih.gov The reaction proceeds in two key stages:
Dearomatization: The borane reagent first reacts with the fluoropyridine. This step breaks the aromaticity of the ring, forming a mixture of diene intermediates, and simultaneously protects the Lewis-basic nitrogen atom, preventing it from deactivating the catalyst. nih.gov
Hydrogenation: The resulting diene intermediates are then readily hydrogenated by the rhodium catalyst under a hydrogen atmosphere, leading to the fully saturated all-cis-piperidine ring with high diastereoselectivity. springernature.comnih.gov
This DAH process has been successfully applied to a range of fluoropyridine substrates, affording access to a library of fluorinated piperidines in high yields. springernature.com For less reactive substrates, increasing the catalyst loading or reaction temperature can improve the yield. nih.gov
| Parameter | Condition |
| Catalyst | Rhodium-CAAC complex [Rh-2] |
| Reagent | Pinacol borane (HBpin) |
| Hydrogen Source | H₂ gas |
| Solvent | Tetrahydrofuran (THF) |
| Key Feature | High diastereoselectivity for all-cis products |
| Advantage | Overcomes catalyst poisoning and hydrodefluorination |
Metal-Catalyzed Annulation Reactions
Metal-catalyzed annulation reactions are powerful tools for constructing cyclic frameworks with high efficiency and atom economy. mdpi.com These reactions, such as [4+2] cycloadditions, involve the formation of a new ring from two or more components in a process guided by a metal catalyst.
While a specific metal-catalyzed annulation for this compound is not prominently documented, the general principles are applicable. Such a strategy could involve the reaction of a four-atom component (e.g., a 1-azadiene) with a two-atom component (an alkene or alkyne) under catalysis by transition metals like nickel, gold, or palladium. mdpi.com For instance, research has shown the synthesis of oxindole (B195798) and quinoline (B57606) derivatives using a recyclable Nickel-containing coordination polymer as a catalyst via a "borrowing hydrogen" strategy. mdpi.com This highlights the potential for developing novel catalytic cycles that could assemble the substituted piperidine core from simpler, acyclic precursors.
Intramolecular Cyclization Pathways for Piperidine Ring Formation
Intramolecular cyclization involves designing a linear precursor molecule that contains all the necessary atoms and functional groups to form the desired ring upon reaction. This approach offers excellent control over regiochemistry and stereochemistry.
A prominent example of this strategy is the intramolecular Diels-Alder (IMDA) reaction. nih.gov In this approach, a precursor containing both a diene and a dienophile connected by a suitable tether is synthesized. Upon heating or catalysis, the molecule undergoes an intramolecular [4+2] cycloaddition to form the cyclic product. Stabilized 2-amino-1,3-dienes have been shown to participate in IMDA reactions with pendant dienophiles, which can be prepared using standard palladium-mediated coupling reactions. nih.gov This methodology has been applied to create complex polycyclic alkaloids containing piperidine-like motifs, demonstrating its power in ring construction. nih.gov Another related pathway involves the ring-opening of strained heterocyclic systems, such as 1,3-diaza-4-oxa-[3.3.1]-nonene derivatives, with organometallic reagents to yield highly functionalized tetrahydropyridines, which are direct precursors to piperidines. researchgate.net
Reductive Amination and Lactam Reduction Routes
Reductive Amination: Reductive amination is a versatile and widely used method for forming C-N bonds. masterorganicchemistry.com It typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com
An intramolecular reductive amination provides a direct route to cyclic amines like piperidines. This would involve a linear precursor containing both a ketone (or aldehyde) and an amine group, separated by an appropriate carbon chain (e.g., a 5-aminoketone). Upon treatment with a mild acid to promote iminium ion formation, followed by reduction, the molecule cyclizes to form the piperidine ring.
Lactam Reduction: This is a robust, two-step approach to piperidine synthesis.
Lactam Formation: First, a substituted γ-lactam (a cyclic amide, specifically a piperidin-2-one) is synthesized. This can be achieved through various cyclization strategies, such as the cyclization of an amino acid derivative. For the target molecule, this would require the synthesis of (S)-4,4-difluoro-3-methylpiperidin-2-one.
Lactam Reduction: The carbonyl group of the lactam is then reduced to a methylene (B1212753) (CH₂) group using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄) or borane (BH₃). This transformation converts the lactam directly into the corresponding piperidine.
This route is particularly useful as the lactam intermediates are often crystalline and easier to purify than the corresponding open-chain precursors or final amine products.
Protecting Group Chemistry and its Role in Complex Synthesis
The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules like this compound. wikipedia.org In this context, protecting groups serve two primary functions: to facilitate the isolation and purification of the volatile piperidine product and to enable regioselective functionalization in subsequent synthetic steps. wikipedia.org
Due to the relatively low molecular weight and potential volatility of the unprotected this compound, its isolation from the reaction mixture can be challenging, often leading to significant product loss. To circumvent this issue, in situ protection of the piperidine nitrogen is employed immediately following the hydrogenation and removal of the chiral auxiliary. wikipedia.org
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Key Advantages |
| Benzyloxycarbonyl (Cbz) | C₆H₅CH₂OC(O)- | Benzyl (B1604629) chloroformate (Cbz-Cl) | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to many reagents; allows for deprotection under neutral conditions. |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | C₁₅H₁₁O₂C- | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu) | Base-mediated (e.g., Piperidine in DMF) | Stable to acidic conditions; orthogonal to many other protecting groups. |
The introduction of the Cbz or Fmoc group increases the molecular weight and crystallinity of the product, simplifying its purification by chromatography or crystallization. For instance, after the asymmetric hydrogenation and cleavage of the chiral auxiliary, the crude amine is directly treated with benzyl chloroformate or Fmoc-OSu to yield the corresponding N-protected this compound. This protected derivative is a stable, non-volatile solid that is easily handled and purified.
The choice between Cbz and Fmoc often hinges on the desired deprotection strategy in a larger synthetic sequence. The Cbz group is readily removed by catalytic hydrogenation, a method that is often compatible with other functional groups. In contrast, the Fmoc group is cleaved under basic conditions, providing an orthogonal deprotection strategy if acid-sensitive groups are present elsewhere in the molecule. This orthogonality is a cornerstone of modern protecting group chemistry, allowing for the selective unmasking of different functional groups in a complex molecule.
Chemical Reactivity and Transformations of S 4,4 Difluoro 3 Methylpiperidine Systems
Reactions at the Piperidine (B6355638) Nitrogen Atom
The secondary amine of the piperidine ring in (S)-4,4-difluoro-3-methylpiperidine is a key site for synthetic elaboration, allowing for the introduction of a wide array of substituents to modulate the molecule's properties. Standard N-functionalization reactions applicable to secondary amines are generally expected to proceed, including N-alkylation, N-acylation, N-arylation, and reductive amination.
N-Alkylation and N-Acylation:
N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base to neutralize the acid generated during the reaction. Similarly, N-acylation can be accomplished with acyl chlorides or anhydrides. These reactions are fundamental for building more complex molecular architectures. For instance, the synthesis of N-benzyl or N-Boc protected piperidines is a common strategy to either introduce a stable protecting group or a group that can be removed under specific conditions. nih.govnih.gov
N-Arylation:
Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, enable the formation of N-aryl bonds. This reaction would involve the coupling of this compound with an aryl halide or triflate in the presence of a palladium or copper catalyst and a suitable ligand and base. The electronic properties of the aryl partner can be varied to fine-tune the electronic environment of the piperidine nitrogen.
Reductive Amination:
Reductive amination offers a pathway to introduce substituted alkyl groups at the nitrogen atom. This two-step, one-pot process involves the initial reaction of the piperidine with an aldehyde or ketone to form a transient enamine or iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.
| Reaction Type | Reagents and Conditions | Expected Product |
| N-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3), Solvent (e.g., ACN) | N-Alkyl-(S)-4,4-difluoro-3-methylpiperidine |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine), Solvent (e.g., DCM) | N-Acyl-(S)-4,4-difluoro-3-methylpiperidine |
| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl-(S)-4,4-difluoro-3-methylpiperidine |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3), Solvent (e.g., DCE) | N-Substituted alkyl-(S)-4,4-difluoro-3-methylpiperidine |
Chemical Transformations Involving the Geminal Difluoro Moiety
The C-F bond is the strongest single bond in organic chemistry, making the geminal difluoro group in this compound generally stable to many reaction conditions. However, under specific and often harsh conditions, this moiety can undergo transformations.
Dehydrofluorination and Elimination:
While challenging, elimination of HF to form a fluoro-olefin is a conceivable transformation, potentially requiring a strong, non-nucleophilic base and elevated temperatures. The regioselectivity of such an elimination would be of interest, with the possibility of forming a double bond between C4-C5 or C3-C4.
Reductive Defluorination:
The complete or partial removal of fluorine atoms is another potential transformation, although it typically requires potent reducing agents or specific catalytic systems. For instance, reactions with dissolving metals or certain transition metal hydride complexes might lead to the corresponding monofluoro or non-fluorinated piperidine derivatives.
C-F Bond Activation:
Recent advances in catalysis have demonstrated the activation of C-F bonds. Frustrated Lewis pairs (FLPs) have been shown to mediate the monoselective C-F activation of geminal difluoroalkanes. semanticscholar.org Applying such a strategy to this compound could, in principle, allow for the selective functionalization of one of the C-F bonds, opening avenues for the synthesis of novel monofluorinated piperidine derivatives with retained stereochemistry at C3.
Functionalization of Peripheral Substituents
The methyl group at the C3 position represents another handle for synthetic modification, although its unactivated nature makes it a challenging site for selective functionalization.
C-H Activation/Functionalization:
Directing group-assisted C-H activation is a powerful strategy for the functionalization of otherwise unreactive C-H bonds. By installing a suitable directing group on the piperidine nitrogen, it might be possible to direct a transition metal catalyst to the C3-methyl group. However, the inherent reactivity of the piperidine ring C-H bonds could lead to competing reactions. For instance, palladium-catalyzed C(sp3)-H arylation of N-Boc-piperidines has been shown to be ligand-controlled, yielding either α- or β-arylated products. rsc.org
More recently, methods for the undirected methylation of unactivated C(sp3)-H bonds using nickel catalysis have been developed. escholarship.org Such a reaction applied to a protected form of this compound could potentially lead to the formation of a gem-dimethyl group at C3, although selectivity over other C-H bonds on the ring would be a critical factor. escholarship.org
Radical Halogenation:
Free radical halogenation, for instance with N-bromosuccinimide (NBS) under photochemical conditions, could potentially introduce a halogen atom at the methyl group. The resulting halomethyl derivative would be a versatile intermediate for further nucleophilic substitution reactions.
Stereoselective Derivatization and Further Chiral Transformations
The existing stereocenter in this compound makes it an attractive starting material for the synthesis of other chiral molecules, where the stereochemical information is retained or transferred.
Diastereoselective Reactions:
Reactions at the nitrogen or other positions of the ring can be influenced by the stereochemistry at C3, potentially leading to diastereoselective outcomes. For example, the approach of a bulky reagent to the nitrogen atom could be influenced by the orientation of the methyl group.
Synthesis of Enantiomerically Pure Derivatives:
The primary use of this compound is as a chiral building block. Its incorporation into a larger molecule preserves the (S)-configuration at the C3 position. The synthesis of enantiomerically pure derivatives is crucial in drug discovery, and the starting chirality of this building block is key to achieving this. nih.gov The enantiomeric purity of the final products would typically be assessed using chiral chromatography (HPLC or GC) or capillary electrophoresis with a chiral selector. mdpi.com
Transformations Leading to Other Chiral Centers:
It is conceivable that reactions could be designed to create new stereocenters in a diastereoselective manner, controlled by the existing C3-stereocenter. For example, a Michael addition of the N-anion to a prochiral α,β-unsaturated ester could potentially lead to the formation of a new stereocenter with a specific configuration relative to the C3-methyl group.
| Transformation Type | Key Aspect | Potential Outcome |
| Diastereoselective N-Functionalization | Steric influence of the C3-methyl group | Preferential formation of one diastereomer |
| Chiral Building Block Synthesis | Incorporation of the piperidine scaffold | Enantiomerically pure final product with (S)-configuration at C3 |
| Creation of New Stereocenters | Substrate-controlled diastereoselective reaction | Formation of a second stereocenter with controlled relative stereochemistry |
Conformational Analysis and Stereochemical Investigations of Fluorinated Piperidines
Experimental Elucidation of Conformational Preferences
Experimental techniques are indispensable for determining the actual three-dimensional structure and conformational dynamics of molecules in solution and in the solid state. For substituted piperidines, NMR spectroscopy and X-ray crystallography are the primary tools.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for analyzing the conformational preferences of fluorinated piperidines in solution. nih.gov Techniques involving ¹H, ¹³C, and particularly ¹⁹F NMR provide detailed insights into the molecule's structure. nih.gov For piperidine (B6355638) systems, which typically adopt a chair conformation, NMR can distinguish between axial and equatorial substituents.
In the case of (S)-4,4-Difluoro-3-methylpiperidine, the key equilibrium is between two chair conformers: one with the C3-methyl group in an axial position and one with it in an equatorial position. The analysis of coupling constants, particularly the three-bond fluorine-proton coupling (³J(¹⁹F,¹H)), is a powerful method to determine the relative orientation of the fluorine atoms and adjacent protons. researchgate.netresearchgate.net This allows for the deduction of the dominant chair conformation. researchgate.net For example, in studies of analogous compounds like cis-3-fluoro-4-methylpiperidine, specific ³J(¹⁹F,¹H) values were used to confirm the conformational state. researchgate.net
Furthermore, two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish through-space proximities between atoms, further confirming the relative stereochemistry and predominant conformation. nih.gov The use of ultrafast magic angle spinning (MAS) in solid-state NMR has also emerged as a powerful technique for characterizing fluorinated molecules, providing high resolution and sensitivity that can distinguish between different solid forms and provide detailed structural information. nih.gov
X-ray Crystallographic Analysis for Absolute and Relative Stereochemistry
Single-crystal X-ray diffraction provides unambiguous proof of a molecule's structure in the solid state, including its absolute and relative stereochemistry. nih.govrsc.org For substituted piperidines, X-ray analysis confirms the ring conformation (e.g., chair, boat, or twist-boat) and the precise orientation of all substituents. researchgate.netrsc.org
In the context of fluorinated piperidines, crystallographic data has been essential in confirming the results of theoretical calculations and solution-state NMR studies. For instance, the crystal structure of a related 4-fluoropiperidine (B2509456) derivative established that the piperidine ring adopts a chair form with the fluorine atom in an axial position. researchgate.net Similarly, for various methyl-substituted piperidines, X-ray analysis of derivatives has been used to definitively confirm the cis or trans relationship between substituents. nih.govrsc.org While specific crystallographic data for this compound is not detailed in the reviewed literature, this technique remains the gold standard for verifying its solid-state conformation and the (S) absolute stereochemistry at the C3 position.
Theoretical and Computational Conformational Studies
Computational chemistry offers powerful tools to complement experimental findings, providing insights into the energies of different conformers and the underlying forces that govern conformational preferences.
Density Functional Theory (DFT) Calculations for Conformer Stability
Density Functional Theory (DFT) is a widely used computational method to investigate the stability of different conformers. nih.govresearchgate.net By performing geometry optimizations and frequency calculations, the relative free energies (ΔG) of various conformations can be determined, allowing for a prediction of the most stable structure. researchgate.net
For fluorinated piperidines, systematic computational analyses, often using functionals like M06-2X with a large basis set (e.g., def2-QZVPP), have been performed to rationalize their conformational behavior. researchgate.net These calculations can predict whether a substituent prefers an axial or equatorial position. For this compound, DFT calculations would compare the stability of the two chair forms: the equatorial-methyl conformer versus the axial-methyl conformer. Studies on the closely related cis-3-fluoro-4-methylpiperidine have shown that DFT calculations can accurately predict the experimentally observed conformer in almost all cases. researchgate.net
Table 1: Illustrative DFT-Calculated Energy Differences for Analogous Fluorinated Piperidines This table presents data for analogous compounds to illustrate the application of DFT in determining conformer stability.
| Compound Analogue | Conformational Equilibrium | Calculated ΔG (kcal/mol) in Gas Phase | Calculated ΔG (kcal/mol) in Solution | Reference |
|---|---|---|---|---|
| N-TFA-cis-3-fluoro-4-methylpiperidine | Equatorial-F vs. Axial-F | +1.7 | -0.8 (Toluene) | researchgate.net |
| N-H-cis-3-fluoro-4-methylpiperidine (HCl salt) | Equatorial-F vs. Axial-F | +13.5 | +8.5 (Water) | researchgate.net |
Analysis of Stereoelectronic Effects (e.g., Hyperconjugation, Charge-Dipole Interactions)
The conformational preferences in fluorinated piperidines are not governed by simple sterics alone; stereoelectronic effects play a crucial, often dominant, role. nih.govresearchgate.net These are interactions involving the alignment of molecular orbitals.
Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (σ) to a nearby empty antibonding orbital (σ). In fluorinated systems, a key interaction is the donation from a C-H or C-C sigma bond into the antibonding orbital of the C-F bond (σ → σC-F). This interaction is maximized when the orbitals are anti-periplanar (180° apart). Depending on the geometry of the piperidine chair, this effect can stabilize a conformation that might otherwise be considered sterically unfavorable. nih.govd-nb.info
Investigation of Solvation and Solvent Polarity Effects on Conformation
The surrounding solvent environment can significantly influence the conformational equilibrium of a molecule. nih.govnih.gov Computational studies often employ a Polarizable Continuum Model (PCM) to simulate the effects of a solvent on the stability of different conformers. researchgate.net
Role As a Chiral Building Block and Privileged Scaffold in Medicinal Chemistry Research
Design and Synthesis of Novel Chemical Entities Incorporating the Scaffold
The (S)-4,4-difluoro-3-methylpiperidine moiety serves as a versatile foundation for the synthesis of new chemical entities. Its preparation often involves multi-step synthetic sequences, beginning with readily available starting materials. The chirality at the C3 position introduces a key stereochemical element that is often crucial for specific interactions with biological targets. Medicinal chemists have successfully incorporated this scaffold into a variety of molecular architectures, exploring its potential across different therapeutic areas. For instance, it has been utilized as a core component in the development of inhibitors for enzymes and ligands for G-protein coupled receptors. The synthesis of these novel entities often involves coupling reactions at the piperidine (B6355638) nitrogen, allowing for the introduction of diverse side chains and functional groups to probe structure-activity relationships (SAR).
Strategic Applications in Lead Structure Optimization
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. patsnap.comnumberanalytics.com The this compound scaffold offers several advantages in this process. The introduction of this motif can lead to significant improvements in a lead compound's profile.
Key strategies in lead optimization involving this scaffold include:
Conformational Restriction: The piperidine ring, particularly with the gem-difluoro substitution, adopts a defined conformation which can help in locking the molecule into a bioactive conformation, thereby enhancing binding affinity for the target. nih.gov
SAR Exploration: The methyl group at the C3 position and the piperidine nitrogen provide convenient handles for systematic structural modifications. This allows for a thorough exploration of the structure-activity relationships to identify key interactions with the biological target. patsnap.com
Improving Metabolic Stability: The fluorine atoms can block sites of metabolism, leading to a more stable compound with a longer half-life in the body. researchgate.netnih.gov
For example, in the optimization of γ-secretase inhibitors for Alzheimer's disease, the use of 4,4-disubstituted piperidines was explored to enhance in vitro potency and in vivo pharmacokinetic properties. nih.gov Although this specific series faced challenges with pharmacokinetics, the hypothesis-driven approach demonstrated the potential of such scaffolds in discovering inhibitors capable of reducing cerebral Aβ42 production. nih.gov
Influence of Fluorine Substitution on Physicochemical Properties Relevant to Drug Design
The introduction of fluorine into organic molecules profoundly impacts their physicochemical properties, a key consideration in drug design. nih.govnih.gov The gem-difluoro group in the this compound scaffold is no exception, influencing lipophilicity, basicity, metabolic stability, and bioavailability. researchgate.net
Modulation of Lipophilicity and Basicity
Fluorine is the most electronegative element, and its presence significantly alters the electronic properties of a molecule. The gem-difluoro group at the 4-position of the piperidine ring exerts a strong electron-withdrawing inductive effect.
Basicity (pKa): This inductive effect lowers the pKa of the piperidine nitrogen, making it less basic compared to its non-fluorinated counterpart. researchgate.net This reduction in basicity can be advantageous in drug design as it can reduce interactions with acidic off-targets and potentially improve oral absorption. A systematic study of fluorinated saturated heterocyclic amines demonstrated that the number of fluorine atoms and their distance to the nitrogen are major factors defining the compound's basicity. researchgate.net
| Property | Influence of 4,4-Difluoro Substitution | Rationale |
|---|---|---|
| Basicity (pKa) | Decreases | Strong electron-withdrawing inductive effect of the two fluorine atoms reduces the electron density on the piperidine nitrogen. researchgate.net |
| Lipophilicity (LogP) | Modulates | The effect is complex and can lead to an incremental increase, influenced by the overall molecular structure. sci-hub.seinformahealthcare.com |
Impact on Metabolic Stability and Bioavailability Considerations
The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. This is a key reason for the frequent use of fluorination in drug design.
Metabolic Stability: The gem-difluoro group at the 4-position can sterically shield adjacent positions from metabolic attack, thereby improving the metabolic stability of the molecule. researchgate.netnih.gov This can lead to a longer duration of action and improved bioavailability. Studies have shown that gem-difluorination can either have no effect or slightly improve the metabolic stability of corresponding model derivatives. researchgate.netnih.gov However, it is important to note that in some cases, fluorinated compounds have shown poor microsomal stability. researchgate.netnih.gov
Bioavailability: By enhancing metabolic stability and modulating physicochemical properties like lipophilicity and basicity, the incorporation of the this compound scaffold can positively influence a drug candidate's oral bioavailability. researchgate.net
Scaffold Hopping and Bioisosteric Replacements in Medicinal Chemistry
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to design new compounds with improved properties while retaining the desired biological activity. nih.govnih.govresearchgate.net
Scaffold Hopping: This involves replacing the central core of a molecule with a structurally different scaffold that maintains the original orientation of key functional groups. nih.gov The this compound scaffold can be considered a novel scaffold to replace existing piperidine or other heterocyclic cores in known drug classes to access new chemical space and potentially improve properties.
Bioisosteric Replacement: This strategy involves the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, leading to a similar biological response. sci-hub.seinformahealthcare.com The gem-difluoromethylene (CF2) group is a well-established bioisostere for other functionalities. researchgate.nettandfonline.com For example, the CF2 group can act as a bioisostere for a methylene (B1212753) (CH2) group, an ether oxygen, or a carbonyl group. This replacement can influence conformation, electronics, and metabolic stability. The difluoromethyl group, for instance, is less lipophilic than a trifluoromethyl group and can act as a hydrogen bond donor. researchgate.net
The versatility of fluorine allows it to be used as a bioisostere for a hydrogen atom, a methyl group, or even functional groups like carbonyls and nitriles. researchgate.net This makes the this compound scaffold a rich source for designing bioisosteres of existing drugs.
Design Principles for Ligands Targeting Specific Receptor Classes (e.g., Histamine-3 Receptors, Dopamine (B1211576) D4 Receptors)
The this compound scaffold has been successfully employed in the design of ligands for specific G-protein coupled receptors, such as histamine-3 (H3) and dopamine D4 receptors.
Histamine-3 (H3) Receptor Ligands: The H3 receptor is a target for the treatment of various central nervous system disorders. cresset-group.comgoogle.com The design of H3 receptor antagonists often involves a basic amine core that interacts with key acidic residues in the receptor binding pocket. The this compound scaffold, with its modulated basicity and defined stereochemistry, serves as an excellent starting point for designing novel H3 receptor ligands. nih.gov By attaching appropriate pharmacophoric elements to the piperidine nitrogen, potent and selective antagonists can be developed. ebi.ac.uk
Dopamine D4 Receptor Ligands: The dopamine D4 receptor is implicated in neuropsychiatric conditions, and selective antagonists are sought after as potential therapeutics. nih.gov Research has shown that 4,4-difluoropiperidine (B1302736) derivatives can be potent D4 receptor antagonists. researchgate.netnih.govchemrxiv.org Structure-activity relationship studies have been conducted on a series of 4,4-difluoropiperidine ethers. researchgate.netchemrxiv.org These studies revealed that modifications to the ether portion and the substitution pattern on the aromatic ring significantly impact binding affinity. For instance, compound 14a from one study, which incorporates a 4,4-difluoropiperidine scaffold, demonstrated exceptional binding affinity for the D4 receptor (Ki = 0.3 nM) and high selectivity over other dopamine receptor subtypes. researchgate.netnih.gov
| Compound | Target Receptor | Key Findings | Reference |
|---|---|---|---|
| 14a | Dopamine D4 Receptor | Exceptional binding affinity (Ki = 0.3 nM) and high selectivity. researchgate.netnih.gov | nih.gov, researchgate.net |
| (S)-4-(1-(1H-imidazol-4-yl)-2-(4-(trifluoromethyl)phenylthio)ethyl)piperidine (36) | Histamine H3 Receptor | Identified as a potent H3 agonist. ebi.ac.uk | ebi.ac.uk |
The design principles for these ligands often involve positioning the basic nitrogen of the piperidine ring to form a salt bridge with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the receptor, a common interaction for aminergic GPCRs. The substituents on the piperidine ring and the group attached to the nitrogen are then optimized to occupy specific sub-pockets within the receptor, leading to enhanced potency and selectivity.
Analytical Methodologies for Chiral Fluorinated Piperidine Analysis
Chromatographic Enantioseparation Techniques
Chromatographic methods are central to the separation and analysis of enantiomers. For fluorinated piperidines such as (S)-4,4-Difluoro-3-methylpiperidine, both high-performance liquid chromatography and supercritical fluid chromatography offer powerful solutions.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. The direct approach, utilizing chiral stationary phases (CSPs), is the most common and effective method. nih.gov The selection of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are widely used due to their broad applicability. nih.govsigmaaldrich.com These phases can operate in different modes, including normal-phase, reversed-phase, and polar organic modes, providing flexibility in method development. sigmaaldrich.com For piperidine (B6355638) derivatives, normal-phase conditions often employ mobile phases consisting of alkanes like hexane (B92381) or heptane, with an alcohol modifier such as isopropanol (B130326) or ethanol. csfarmacie.cz The addition of a basic additive, like diethylamine, can be crucial for improving peak shape and resolution for amine-containing compounds. chromatographyonline.com
In some cases, particularly for compounds lacking a strong chromophore for UV detection, pre-column derivatization with a suitable reagent can be employed to introduce a UV-active moiety. researchgate.netnih.gov For instance, 3-aminopiperidine has been successfully derivatized with benzoyl chloride for chiral HPLC analysis. google.com
The following table summarizes typical HPLC conditions used for the chiral separation of piperidine analogs, which can serve as a starting point for the analysis of this compound.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte(s) | Reference(s) |
| Chiralpak AD-H | Ethanol / 0.1% Diethylamine | 0.5 | UV (228 nm) | Derivatized (S)-piperidin-3-amine | nih.gov |
| Chiralpak IA | n-Hexane / Ethanol (70:30, v/v) | 1.0 | UV (225 nm) | (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide | nih.gov |
| Chiralpak IA | Methyl-tert-butyl ether / THF (90:10, v/v) | 1.0 | UV (254 nm) | Piperidine-2,6-dione analogues | hplc.eu |
| Whelk-O 1 | Varies (Normal Phase) | N/A | UV | 3-Fluorooxindoles | researchgate.net |
| Crownpak CR (+) | HClO₄ (pH 1) / MeOH (95:5, v/v) | 0.6 | Refractive Index | 3-Aminopiperidine | google.com |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as higher speed, reduced organic solvent consumption, and often complementary selectivity. chromatographyonline.comchromatographyonline.com The technique utilizes a supercritical fluid, most commonly carbon dioxide, as the main mobile phase component, mixed with a small amount of an organic modifier, typically an alcohol like methanol (B129727) or isopropanol. chromatographyonline.comnih.gov
Similar to HPLC, polysaccharide-based CSPs are the most popular choice for chiral SFC. nih.gov The unique properties of the supercritical fluid mobile phase, such as low viscosity and high diffusivity, allow for high flow rates and rapid separations, often under 10 minutes. rsc.org The addition of additives to the modifier can significantly improve peak shape and selectivity. Basic additives are used for basic compounds like piperidines, while acidic additives are employed for acidic analytes. chromatographyonline.com
SFC has proven to be highly successful in high-throughput screening for chiral separations in drug discovery, with success rates often exceeding 95%. nih.gov The orthogonality of SFC to reversed-phase and normal-phase HPLC makes it a valuable complementary technique. nih.gov
Below is a table of exemplary SFC conditions for the chiral separation of pharmaceutical compounds, illustrating common parameters.
| Chiral Stationary Phase | Mobile Phase (CO₂ / Modifier) | Modifier Additive(s) | Flow Rate (mL/min) | Backpressure (bar) | Temperature (°C) | Analyte(s) | Reference(s) |
| Chiralpak AD/AS, Chiralcel OD/OJ | CO₂ / Methanol or Isopropanol | N/A | 3.0-4.0 | 150 | 35 | Diverse pharmaceuticals | nih.gov |
| Trefoil (Amylose tris(3,5-dimethylphenylcarbamate)) | Gradient (5-50% B) | Methanol w/ 20 mM Ammonium Acetate & 0.1% Acetic Acid | 2.0 | 138 (2000 psi) | 35 | Octadecanoids | researchgate.net |
| Shim-pack UC series | CO₂ / Methanol | 0.1% TFA or 0.1% Acetic Acid + Water | N/A | N/A | 25, 45, 65 | Standard peptides | shimadzu.com |
Capillary Electrophoresis (CE) for Chiral Resolution
Capillary Electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the chiral analysis of polar and charged compounds. nih.gov In its most common format for chiral separations, a chiral selector is added to the background electrolyte (BGE). nih.gov The differential interaction between the enantiomers and the chiral selector leads to differences in their electrophoretic mobility, enabling their separation.
Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their versatility and availability. nih.govmdpi.com For the analysis of basic compounds like piperidines, the pH of the BGE is typically kept low to ensure the analyte is protonated. The choice of the specific cyclodextrin (B1172386) derivative (e.g., neutral, charged, or derivatized with functional groups) and its concentration in the BGE are critical parameters for optimizing the separation. mdpi.comnih.gov
CE offers advantages of low sample and reagent consumption, making it a "green" analytical technique. nih.gov The optimization of a chiral CE method involves screening different types of chiral selectors and varying parameters such as BGE pH, selector concentration, temperature, and applied voltage. nih.gov
The table below provides examples of CE conditions for the chiral resolution of various compounds, including amines.
| Chiral Selector | Background Electrolyte (BGE) | Selector Concentration | Applied Voltage | Temperature (°C) | Analyte(s) | Reference(s) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Varies (pH < 9) | 15 mM | N/A | 6 | Fluorescamine-labeled amino acids | nih.gov |
| Acetyl-β-cyclodextrin (A-β-CD) | 25 mM Phosphate (pH 8.0) | 10 mM | N/A | N/A | Valsartan | mdpi.com |
| Carboxymethyl-β-cyclodextrin (CM-β-CD) | 50 mM Phosphate (pH 2.8) | 25 mM | N/A | N/A | Pramipexole | mdpi.com |
| Sulfated-β-cyclodextrin | N/A | N/A | N/A | N/A | Glycopyrrolate | mdpi.com |
Spectroscopic Methods for Structural Elucidation and Chiral Purity Determination (beyond basic identification)
Beyond chromatographic and electrophoretic separation, spectroscopic methods provide invaluable information on the three-dimensional structure and chiral purity of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for stereochemical analysis. While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the presence of fluorine in 4,4-difluoro-3-methylpiperidine (B3240425) offers a unique handle for analysis. ¹⁹F NMR is highly sensitive to the local electronic environment. Advanced NMR techniques, such as ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY), can be used to establish through-space correlations between fluorine and proton nuclei. nih.gov These correlations are dependent on the spatial proximity of the atoms and can be used to elucidate the relative stereochemistry and conformational preferences of the molecule in solution. nih.gov The magnitude of through-space coupling constants can also provide stereochemical insights. nih.gov For determining enantiomeric purity, chiral derivatizing agents or chiral solvating agents can be added to the NMR sample to induce diastereomeric environments, which can result in the separation of signals for the two enantiomers in the NMR spectrum. youtube.com
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chromatographyonline.com VCD is a powerful method for determining the absolute configuration of chiral molecules in solution without the need for crystallization. chromatographyonline.comacs.org The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for a known stereoisomer (e.g., the (S)-enantiomer). schrodinger.comnih.gov A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. researchgate.netnih.gov VCD is particularly sensitive to the molecule's three-dimensional structure and conformation in solution, providing detailed structural information. rsc.orgschrodinger.com
The table below summarizes the applicability of these advanced spectroscopic methods.
| Spectroscopic Method | Information Provided | Key Principles and Applications for Fluorinated Piperidines | Reference(s) |
| Advanced NMR | Stereochemistry, Conformational Analysis, Enantiomeric Purity (with additives) | ¹⁹F NMR provides a sensitive probe. ¹H-¹⁹F HOESY establishes through-space connectivities to define relative stereochemistry. Chiral solvating agents can be used to resolve enantiomeric signals for purity assessment. | nih.govyoutube.com |
| Vibrational Circular Dichroism (VCD) | Absolute Configuration, Solution-state Conformation | Comparison of experimental VCD spectrum with DFT-calculated spectrum for a known enantiomer (e.g., (S)-isomer) allows for unambiguous assignment of the absolute configuration. Provides detailed 3D structural information in solution. | rsc.orgacs.orgschrodinger.comnih.gov |
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical (QM) calculations are fundamental to predicting the electronic structure and inherent reactivity of (S)-4,4-Difluoro-3-methylpiperidine. Methods such as Density Functional Theory (DFT) are employed to model the distribution of electrons within the molecule, which governs its chemical properties.
Systematic computational analyses on a range of fluorinated piperidine (B6355638) derivatives have been performed using DFT calculations, often with the M06-2X functional and a def2-QZVPP basis set. researchgate.net These studies reveal that the conformational behavior of these molecules is dictated by a complex interplay of several factors:
Charge-Dipole Interactions: The electrostatic attraction between the positively charged nitrogen (in its protonated form) and the partial negative charge on the fluorine atoms can significantly stabilize certain conformations. nih.govd-nb.info
Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. In fluorinated piperidines, hyperconjugation between the C-H or C-C bonds and the anti-bonding orbital of the C-F bond (σC-H/C-C → σ*C-F) is a key stabilizing interaction. nih.govd-nb.info
Steric Repulsion: The spatial arrangement of atoms can lead to repulsive forces that destabilize certain conformations. The presence of the methyl group at the C3 position in this compound introduces steric considerations that influence the orientation of adjacent atoms. d-nb.info
For the analogous compound cis-3-fluoro-4-methylpiperidine, computational studies have quantified the energetic contributions to its conformational preference. d-nb.info These calculations highlight the dominant role of electrostatic and steric factors in promoting the axial orientation of the fluorine atom.
Table 1: Calculated Energetic Contributions for Conformational Preference in cis-3-fluoro-4-methylpiperidine Analogues (kcal/mol)
| Analogue | ΔΔEsteric,a-e | ΔEelect,a-e | ΔEhyperc,a-e |
|---|---|---|---|
| TFA-analogue | +7.5 | -0.8 | +5.0 |
| HCl-analogue | +6.4 | +8.5 | +3.0 |
| NH-analogue | +0.3 | +13.5 | +5.8 |
Data sourced from studies on analogous fluorinated piperidines. d-nb.info "a-e" refers to the energy difference between the axial and equatorial conformers.
These QM calculations are crucial for predicting sites of metabolic vulnerability and potential intermolecular interactions, thereby guiding the design of more stable and effective molecules.
Molecular Dynamics Simulations for Conformational Dynamics and Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide critical insights into its conformational flexibility, its interaction with solvent molecules, and its binding dynamics with biological targets like proteins or enzymes. mdpi.com
The process involves placing the molecule within a simulated environment, such as a box of water molecules, and calculating the forces between atoms using a classical force field. mdpi.com By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing the dynamic behavior of the molecule.
While specific MD studies on this compound are not extensively documented, computational studies on related fluorinated piperidines have explored conformational dynamics using DFT calculations combined with a polarizable continuum model (PCM) to simulate solvent effects. researchgate.netnih.gov These investigations have shown that solvent polarity plays a major role in determining conformational preference. nih.gov For instance, the stability of the more polar axial-fluorine conformer in certain fluorinated piperidines increases with rising solvent polarity. nih.govd-nb.info This effect is attributed to the more favorable solvation of the conformer with the larger dipole moment. d-nb.info
Table 2: Effect of Solvent Polarity on Conformer Stability of 3,5-difluoropiperidine (kcal/mol)
| Solvent | ΔGa–e |
|---|---|
| Benzene (C6H6) | +0.2 |
| Chloroform (CHCl3) | +0.5 |
| Dichloromethane (CH2Cl2) | +0.6 |
| DMSO | +0.8 |
| Water (H2O) | +0.8 |
Data shows the increasing stability of the axial conformer with increasing solvent polarity for an analogous compound. nih.gov A positive ΔG indicates the axial conformer is more stable.
MD simulations would extend this analysis by explicitly modeling the interactions between the piperidine ring and individual solvent molecules, providing a more detailed picture of the solvation shell and its influence on the conformational equilibrium.
Rational Design and Prediction of Structure-Activity Relationships (SAR) using Computational Tools
Computational tools are central to the rational design of novel compounds and the prediction of their Structure-Activity Relationships (SAR). SAR studies investigate how the chemical structure of a compound influences its biological activity. For this compound, these methods can be used to predict how modifications to its structure would affect its potency, selectivity, and pharmacokinetic properties.
Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models. frontiersin.org These models correlate the 3D steric and electrostatic fields of a series of molecules with their known biological activities. frontiersin.org
SAR studies on related 4,4-difluoropiperidine (B1302736) scaffolds have demonstrated the utility of this approach. For example, in a series of compounds designed as dopamine (B1211576) D4 receptor (D4R) antagonists, the substitution pattern on a phenoxymethyl group attached to the piperidine core was systematically varied. chemrxiv.org Computational predictions combined with experimental testing revealed that specific substitutions, such as a 3,4-difluorophenyl group, resulted in highly potent binding. chemrxiv.org Conversely, replacing the phenoxy group with various heterocyclic ethers led to a significant loss of binding affinity. chemrxiv.org
For this compound, computational tools could be used to:
Perform virtual screening: Dock the molecule and its virtual derivatives into the active site of a target protein to predict binding affinities and poses.
Guide derivatization: Predict which modifications to the piperidine ring or its substituents would enhance desired properties (e.g., binding affinity) and diminish undesired ones (e.g., off-target effects).
Analyze ADME properties: Calculate properties like lipophilicity (cLogP) and pKa, which are critical for predicting a drug's absorption, distribution, metabolism, and excretion profile. acs.org
By integrating these computational strategies, researchers can accelerate the drug discovery process, prioritizing the synthesis of compounds with the highest probability of success.
Emerging Trends and Future Research Directions
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of fluorinated piperidines, including (S)-4,4-difluoro-3-methylpiperidine, has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the development of more sustainable and atom-economical approaches.
A promising strategy is the dearomatization–hydrogenation (DAH) of fluoropyridine precursors. nih.gov This one-pot process, catalyzed by rhodium, allows for the highly diastereoselective formation of a wide array of substituted all-cis-(multi)fluorinated piperidines. nih.gov This method represents a significant advancement by providing a more direct and efficient route to these valuable building blocks. nih.gov
Another key area of development is the palladium-catalyzed hydrogenation of readily available and inexpensive fluoropyridines. acs.orgnih.gov This robust and simple method enables the chemoselective reduction of fluoropyridines while tolerating other aromatic systems. acs.orgnih.gov The process is notable for its use of a common heterogeneous palladium catalyst, making it a more practical and accessible approach for large-scale synthesis. acs.orgnih.gov
These emerging synthetic strategies address the growing need for environmentally friendly chemical processes and are pivotal for the sustainable production of complex molecules like this compound. tandfonline.comtandfonline.com
Table 1: Comparison of Synthetic Routes for Fluorinated Piperidines
| Synthetic Strategy | Catalyst | Key Advantages | Challenges |
| Dearomatization–Hydrogenation (DAH) | Rhodium | High diastereoselectivity, one-pot process | Catalyst cost and availability |
| Heterogeneous Hydrogenation | Palladium | Use of abundant and cheap starting materials, robust and simple | Potential for hydrodefluorination as a side reaction |
| Traditional Multi-step Synthesis | Various | Well-established procedures | Laborious, often requires pre-functionalized precursors nih.gov |
Exploration of Novel Reactivity and Unprecedented Chemical Transformations
The unique electronic properties conferred by the gem-difluoro group in this compound open avenues for exploring novel reactivity and chemical transformations. The strong electron-withdrawing nature of the fluorine atoms can influence the reactivity of adjacent functional groups and the piperidine (B6355638) ring itself. beilstein-journals.org
Future research will likely focus on leveraging this altered reactivity to develop new synthetic methodologies. For instance, the presence of the difluoro group can modulate the pKa of the piperidine nitrogen, affecting its nucleophilicity and basicity. acs.org This modulation can be exploited in catalyst design and in the synthesis of novel derivatives with tailored properties.
Furthermore, the C-F bond, while generally stable, can be activated under specific conditions, leading to new functionalization strategies. The exploration of late-stage fluorination techniques and the development of new fluorinating agents will continue to be an active area of research, potentially offering more efficient ways to introduce fluorine into complex molecular scaffolds. numberanalytics.com
Expanded Applications in Chemical Biology Tool Development and Probe Synthesis
The conformational rigidity and altered physicochemical properties imparted by the difluoromethyl group make this compound an attractive scaffold for the development of chemical biology tools and probes. researchgate.net Fluorinated compounds often exhibit enhanced metabolic stability and membrane permeability, which are desirable characteristics for probes designed to study biological systems. tandfonline.comtandfonline.com
Recent studies have highlighted the potential of fluorinated piperidine derivatives as therapeutic agents, for instance, in the context of diabetes and Alzheimer's disease. nih.gov A series of fluorine-substituted piperidine derivatives demonstrated notable inhibitory effects on α-glucosidase and cholinesterases. nih.gov
The development of new chemical probes based on the this compound scaffold could enable the study of specific biological targets with high precision. These probes could be used for a variety of applications, including in vivo imaging, target identification, and the elucidation of disease mechanisms. researchgate.net The ability to fine-tune the properties of these probes through synthetic modifications will be a key area of future research.
Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Synthesis Planning
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of complex molecules like this compound. nih.govarxiv.org These technologies can accelerate the discovery of new synthetic routes and help in the design of novel scaffolds with desired properties. nih.govarxiv.org
Table 2: Applications of AI and Machine Learning in Chemistry
| Application | Description | Potential Impact on this compound Research |
| Computer-Aided Synthesis Planning (CASP) | Uses algorithms to propose synthetic routes for target molecules. nih.govarxiv.org | More efficient and sustainable synthesis of the compound and its derivatives. arxiv.org |
| Scaffold Design and Optimization | Predicts the properties of new molecules to guide design. mdpi.comnih.gov | Faster discovery of novel fluorinated piperidines with improved biological activity. innovationnewsnetwork.com |
| Reaction Outcome Prediction | Models predict the products and yields of chemical reactions. ai-dd.eu | Validation of proposed synthetic steps and reduction of failed experiments. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
